
(R,Z)-2-tert-butyl 8a-methyl 7-(hydroxymethylene)-6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2,8a(1H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8a(1H,6H)-Isoquinolinedicarboxylicacid,3,4,7,8-tetrahydro-7-(hydroxymethylene)-6-oxo-,2-(1,1-dimethylethyl)8a-methylester,(7Z,8aR)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features multiple functional groups, including carboxylic acid, hydroxymethylene, and oxo groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8a(1H,6H)-Isoquinolinedicarboxylicacid,3,4,7,8-tetrahydro-7-(hydroxymethylene)-6-oxo-,2-(1,1-dimethylethyl)8a-methylester,(7Z,8aR)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.
Functional group modifications: Introduction of hydroxymethylene, oxo, and carboxylic acid groups through specific reagents and conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Sequential addition of reagents and catalysts in controlled environments.
Continuous flow synthesis: Utilizing continuous reactors to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethylene groups to carboxylic acids.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme inhibitors: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug development: Investigated for potential therapeutic properties.
Industry
Material science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound depends on its interaction with molecular targets. For example:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with different functional groups.
Uniqueness
Functional diversity:
Eigenschaften
Molekularformel |
C17H23NO6 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-O-tert-butyl 8a-O-methyl (7Z,8aR)-7-(hydroxymethylidene)-6-oxo-1,3,4,8-tetrahydroisoquinoline-2,8a-dicarboxylate |
InChI |
InChI=1S/C17H23NO6/c1-16(2,3)24-15(22)18-6-5-12-7-13(20)11(9-19)8-17(12,10-18)14(21)23-4/h7,9,19H,5-6,8,10H2,1-4H3/b11-9-/t17-/m0/s1 |
InChI-Schlüssel |
ZOUSWBBKQXEPJJ-CCCPALQASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)/C(=C\O)/C[C@@]2(C1)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)C(=CO)CC2(C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
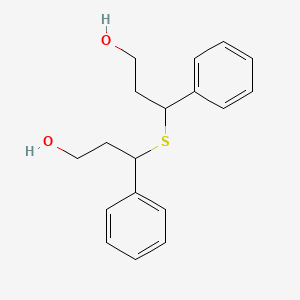

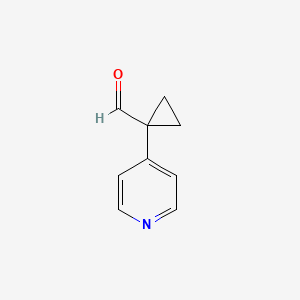
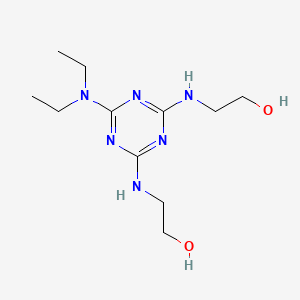

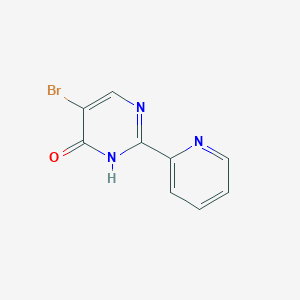
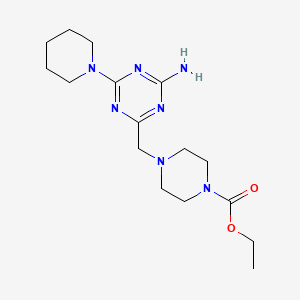
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
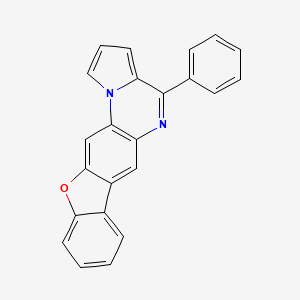
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
